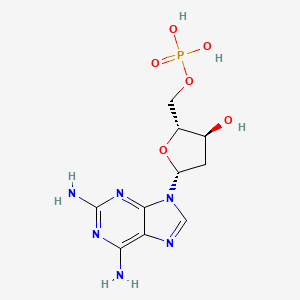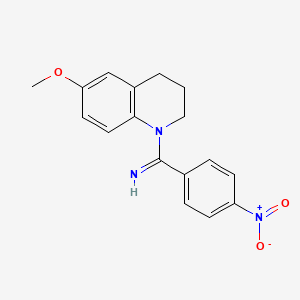
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine typically involves the condensation of 6-methoxy-3,4-dihydroquinoline with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-aminophenyl)methanimine.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis for the development of more complex molecules. It can serve as a precursor for the synthesis of other quinoline derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with enzymes and receptors. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Nitrobenzene: A simple aromatic compound with a nitro group.
Uniqueness
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine is unique due to its combination of a quinoline ring with a nitrophenyl group. This structural feature imparts specific chemical reactivity and biological activity that distinguishes it from other quinoline derivatives.
特性
CAS番号 |
6625-44-1 |
|---|---|
分子式 |
C17H17N3O3 |
分子量 |
311.33 g/mol |
IUPAC名 |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-8-9-16-13(11-15)3-2-10-19(16)17(18)12-4-6-14(7-5-12)20(21)22/h4-9,11,18H,2-3,10H2,1H3 |
InChIキー |
FTULKVCJQLXFKU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=N)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
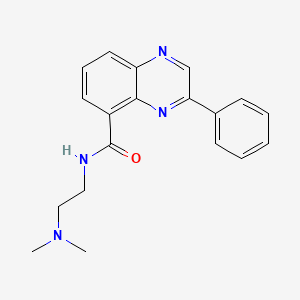

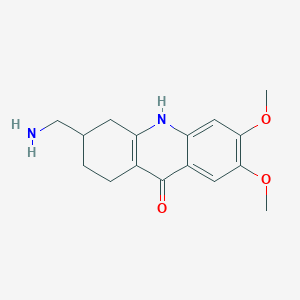
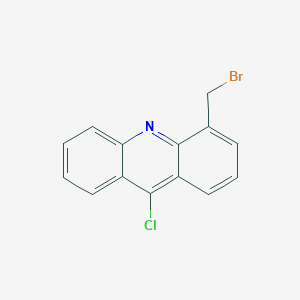

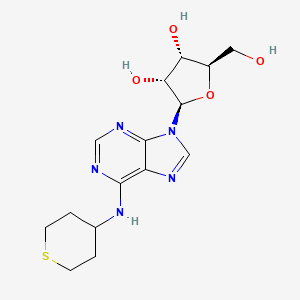
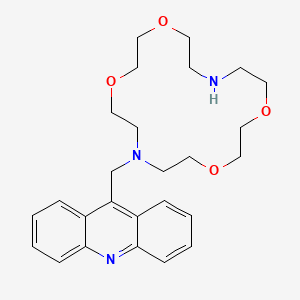
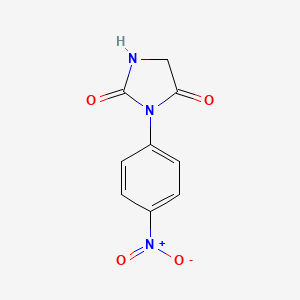

![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
